Decanoic acid, ester with 1,2,3-propanetriol octanoate
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Overview
Description
Chemical Reactions Analysis
Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.Scientific Research Applications
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Resistance Mechanisms in Yeast
- Application : Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast.
- Methods : The process includes the detoxification pathway through the production of decanoate ethyl ester.
- Results : The activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.
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Enzymatic Esterification in Industry
- Application : The esterification of octanoic acid and hexanol into hexyl octanoate, catalyzed by immobilized Candida antarctica lipase, is an important process in the food, cosmetic, and pharmaceutical industries.
- Methods : This reaction is performed in specific solvents like n-decane to improve enzyme stability and increase yield.
- Results : It’s essential in producing natural flavors and fragrances.
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Biodegradation by Microorganisms
- Application : A bacterium, Micrococcus roseus, could utilize a synthetic lubricant ester (which includes components like octanoate and decanoate) as the sole source of carbon.
- Methods : This organism facilitates the biodegradation process by cleaving ester bonds.
- Results : Indicating its potential use in bioremediation applications.
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Electrochromic Properties in Polymers
- Application : The electrochemical homopolymerization of octanoic acid 2-thiophen-3-yl-ethyl ester reveals its application in creating conducting polymers with electrochromic properties.
- Methods : These polymers exhibit color changes under electrical influence.
- Results : Suggesting their use in various electronic and optical devices.
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Phase Equilibrium in Supercritical Carbon Dioxide
- Application : Research on the phase behavior of long-chain fatty acids, including octanoic and decanoic acids, in supercritical carbon dioxide has implications in chemical processing and extraction methods.
- Methods : This data is crucial for understanding how these acids behave under various temperatures and pressures.
- Results : Potentially aiding in the development of more efficient industrial processes.
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Production of Perfumes and Food Additives
- Application : The esters of decanoic acid are used in producing perfumes and are also used as food additives, providing a unique, artificial fruit flavor .
- Methods : It’s an important raw material in the production of detergents, lubricating oils, and rubber formulations .
- Results : Providing a unique, artificial fruit flavor .
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Chemical Database
- Application : Decanoic acid, ester with 1,2,3-propanetriol octanoate is listed in the NIST Chemistry WebBook, which is a chemical database for thermochemical and physical data .
- Methods : The database provides information about the molecular weight, InChI, InChIKey, and CAS Registry Number of the compound .
- Results : This information is crucial for researchers and scientists who are studying the compound or using it in their experiments .
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Cosmetics and Personal Care Products
- Application : Caprylic/Capric triglycerides, which are esters prepared from fractionated food-grade vegetable oil (e.g., coconut oil or palm kernel oils), fractionated fatty acids (caprylic and capric), and glycerin, are used in cosmetics and personal care products .
- Methods : These triglycerides are designed for formulators interested in highly refined lightweight emollients with excellent after-feel solvents, fixatives, solubilizers, extenders, and carriers .
- Results : They are used as emollients, solvents, fixatives, carriers, and lubricators, leaving a soft and non-greasy feel, improving the spreading of creams and lotions, and acting as an excellent vehicle and solvent for lipophilic active ingredients and UV filters .
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Pharmaceutical Applications
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Chemical Database
- Application : Decanoic acid, ester with 1,2,3-propanetriol octanoate is listed in the NIST Chemistry WebBook, which is a chemical database for thermochemical and physical data .
- Methods : The database provides information about the molecular weight, InChI, InChIKey, and CAS Registry Number of the compound .
- Results : This information is crucial for researchers and scientists who are studying the compound or using it in their experiments .
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Cosmetics and Personal Care Products
- Application : Caprylic/Capric triglycerides, which are esters prepared from fractionated food-grade vegetable oil (e.g., coconut oil or palm kernel oils), fractionated fatty acids (caprylic and capric), and glycerin, very similar to natural triglycerides. These triglycerides are used in cosmetics and personal care products .
- Methods : These triglycerides are designed for formulators interested in highly refined lightweight emollients with excellent after-feel solvents, fixatives, solubilizers, extenders, and carriers .
- Results : They are used as emollients, solvents, fixatives, carriers, and lubricators, leaving a soft and non-greasy feel, improving the spreading of creams and lotions, and acting as an excellent vehicle and solvent for lipophilic active ingredients and UV filters .
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Pharmaceutical Applications
Safety And Hazards
properties
CAS RN |
65381-09-1 |
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Product Name |
Decanoic acid, ester with 1,2,3-propanetriol octanoate |
Molecular Formula |
C21H40O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |
InChI Key |
YOYOQXRPUDEPAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)O)O |
Appearance |
Solid powder |
Other CAS RN |
85409-09-2 65381-09-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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